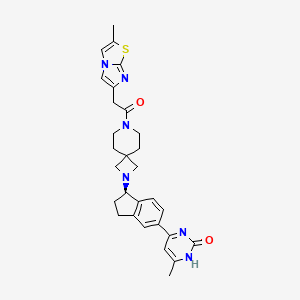

PF-6870961

説明

特性

CAS番号 |

2857112-06-0 |

|---|---|

分子式 |

C29H32N6O2S |

分子量 |

528.7 g/mol |

IUPAC名 |

6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one |

InChI |

InChI=1S/C29H32N6O2S/c1-18-11-24(32-27(37)30-18)21-3-5-23-20(12-21)4-6-25(23)35-16-29(17-35)7-9-33(10-8-29)26(36)13-22-15-34-14-19(2)38-28(34)31-22/h3,5,11-12,14-15,25H,4,6-10,13,16-17H2,1-2H3,(H,30,32,37)/t25-/m1/s1 |

InChIキー |

QVWZNQBFKUFFHO-RUZDIDTESA-N |

異性体SMILES |

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)[C@@H](CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C |

正規SMILES |

CC1=CC(=NC(=O)N1)C2=CC3=C(C=C2)C(CC3)N4CC5(C4)CCN(CC5)C(=O)CC6=CN7C=C(SC7=N6)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-6870961

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its interaction with the GHSR1a and the subsequent downstream signaling effects. The information presented is collated from peer-reviewed pharmacological studies and is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Introduction: The Ghrelin System and this compound

The ghrelin receptor, a G-protein coupled receptor (GPCR), is a key regulator of appetite, energy homeostasis, and reward pathways.[1][3] Its endogenous ligand, ghrelin, stimulates food intake and has been implicated in alcohol use disorder.[1][2][3] Consequently, antagonism or inverse agonism of GHSR1a presents a promising therapeutic strategy for metabolic and addictive disorders.

PF-5190457 is a novel GHSR1a inverse agonist that was advanced into clinical trials.[1][3] During a Phase 1a clinical trial in individuals with heavy alcohol consumption, a previously unidentified major hydroxy metabolite, this compound, was discovered.[1][2][3] Subsequent characterization revealed that this compound is not an inactive metabolite but possesses its own distinct pharmacological profile at the GHSR1a.[1][2][3]

Core Mechanism of Action: Biased Inverse Agonism at GHSR1a

This compound acts as a biased inverse agonist at the human ghrelin receptor (GHSR1a).[1][2][3] This means that it not only blocks the receptor's activity but also preferentially inhibits certain downstream signaling pathways over others. Specifically, this compound demonstrates a bias towards inhibiting the β-arrestin pathway more potently than the Gαq-mediated signaling cascade.[1]

Signaling Pathways

The GHSR1a is known to couple to multiple intracellular signaling pathways upon activation. The two primary pathways relevant to the action of this compound are:

-

Gαq/11 Pathway: This pathway leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses.

-

β-Arrestin Pathway: Upon receptor activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization, internalization, and initiation of a distinct set of signaling events independent of G-proteins.

This compound exhibits differential inhibitory effects on these two pathways, as detailed in the quantitative data section.

Quantitative Pharmacological Data

The in vitro pharmacological profile of this compound has been characterized in several key functional assays. The data is summarized below in comparison to its parent compound, PF-5190457.

| Parameter | This compound | PF-5190457 | Assay Type |

| Binding Affinity (Ki) | 18.2 ± 3.4 nM | 1.5 ± 0.3 nM | Radioligand Binding Assay |

| Gαq Signaling (IC50) | 117.0 ± 28.0 nM | 21.0 ± 5.0 nM | Inositol Phosphate Accumulation |

| β-Arrestin Recruitment (IC50) | 5.6 ± 1.1 nM | 25.0 ± 6.0 nM | β-Arrestin Recruitment Assay |

Data presented as mean ± SEM from Deschaine et al., 2023.

Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the human GHSR1a.

-

Methodology:

-

Membranes from HEK293 cells stably expressing the human GHSR1a were used.

-

[125I]-His9-ghrelin was used as the radioligand.

-

A competition binding assay was performed with increasing concentrations of unlabeled this compound.

-

Non-specific binding was determined in the presence of a saturating concentration of unlabeled ghrelin.

-

Incubation was carried out at room temperature for 60 minutes in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.1% BSA, pH 7.4).

-

Bound and free radioligand were separated by filtration through a GF/C filter plate.

-

Radioactivity was quantified using a scintillation counter.

-

Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

Inositol Phosphate (IP1) Accumulation Assay

-

Objective: To assess the inverse agonist activity of this compound on the Gαq signaling pathway.

-

Methodology:

-

HEK293 cells stably expressing the human GHSR1a were seeded in 96-well plates.

-

Cells were incubated with increasing concentrations of this compound in the presence of LiCl (which inhibits IP1 degradation) for 30 minutes at 37°C.

-

The reaction was stopped, and cells were lysed.

-

The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, was measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

The HTRF signal is inversely proportional to the amount of IP1 produced.

-

IC50 values were determined from the concentration-response curves.

-

β-Arrestin Recruitment Assay

-

Objective: To measure the inverse agonist activity of this compound on the β-arrestin pathway.

-

Methodology:

-

A PathHunter® β-arrestin recruitment assay from DiscoveRx was utilized.

-

CHO-K1 cells stably co-expressing the human GHSR1a fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment of β-galactosidase were used.

-

Upon recruitment of β-arrestin to the activated receptor, the ProLink and EA tags are brought into proximity, allowing for the formation of a functional β-galactosidase enzyme.

-

Cells were incubated with increasing concentrations of this compound for 90 minutes at 37°C.

-

A chemiluminescent substrate was added, and the resulting signal, which is proportional to the extent of β-arrestin recruitment, was measured using a luminometer.

-

IC50 values were determined from the concentration-response curves.

-

Visualizations

Caption: GHSR1a signaling and the biased inverse agonism of this compound.

Caption: Workflow for the in vitro characterization of this compound.

In Vivo Activity

In vivo studies in rats have demonstrated that intraperitoneal administration of this compound suppresses food intake. This effect was absent in GHSR knockout rats, confirming that the anorexigenic effect of this compound is mediated through the ghrelin receptor.[1][3]

Synthesis

This compound is synthesized from its parent compound, PF-5190457, through a hydroxylation reaction. The synthesis has been described in detail, allowing for the production of sufficient quantities for pharmacological evaluation.

Conclusion

This compound is a pharmacologically active metabolite of PF-5190457 that functions as a biased inverse agonist at the GHSR1a. Its preferential inhibition of the β-arrestin pathway over the Gαq signaling pathway, combined with its demonstrated in vivo efficacy in reducing food intake, highlights its potential as a therapeutic agent. This detailed technical guide provides a foundational understanding of its mechanism of action for researchers and drug development professionals, which is crucial for the design and interpretation of future studies.

References

- 1. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-6870961: A Novel Ghrelin Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 is a novel small molecule that acts as an inverse agonist at the ghrelin receptor (GHSR1a). Identified as a major hydroxy metabolite of the clinical candidate PF-5190457, this compound has demonstrated significant pharmacological activity, both in vitro and in vivo.[1][2][3] The ghrelin receptor is a G-protein coupled receptor (GPCR) that exhibits high constitutive activity, playing a crucial role in appetite regulation, energy homeostasis, and reward pathways.[4][5][6][7][8] Inverse agonists of this receptor are of considerable interest for the development of therapeutics for obesity, metabolic disorders, and substance use disorders.[1][4][9] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its binding affinity, functional activity, and effects on downstream signaling pathways. Detailed experimental protocols for key assays are provided to enable researchers to further investigate this and similar compounds.

Introduction

The ghrelin receptor (GHSR1a) is a well-established target in drug discovery due to its central role in regulating physiological processes such as hunger, metabolism, and reward.[4] A key feature of the GHSR1a is its high level of constitutive, ligand-independent activity, which is estimated to be around 50% of its maximal signaling capacity.[4][5][7] This intrinsic activity presents a unique opportunity for therapeutic intervention through the use of inverse agonists, which can reduce the basal signaling of the receptor.

This compound emerged from clinical studies of its parent compound, PF-5190457, a potent and selective ghrelin receptor inverse agonist.[1][3][10] As a major metabolite, understanding the pharmacological profile of this compound is critical for a complete picture of the therapeutic potential and pharmacokinetics of its parent drug.[1][3][11][12] This document serves as a technical resource, summarizing the key quantitative data, experimental methodologies, and signaling pathways associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound in comparison to its parent compound, PF-5190457.

Table 1: Ghrelin Receptor Binding Affinity

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| This compound | Human GHSR1a | Radioligand Binding | [125I]ghrelin | 25-fold lower affinity than PF-5190457 | [1] |

| PF-5190457 | Human GHSR1a | Radioligand Binding | [125I]ghrelin | pKi = 8.36 | [4] |

| PF-5190457 | Ghrelin Receptor | Radioligand Binding | Not Specified | Kd = 3 nM | [1] |

Table 2: Functional Inverse Agonist Activity

| Compound | Assay Type | Cell Line | Parameter Measured | IC50 (nM) | Key Finding | Reference |

| This compound | Inositol Phosphate Accumulation | COS-7 | Inhibition of GHSR1a-induced IP accumulation | Lower potency than PF-5190457 | Demonstrates inverse agonist activity | [1][2][3] |

| PF-5190457 | Inositol Phosphate Accumulation | Not Specified | Inhibition of GHSR1a-induced IP accumulation | Not Specified | Potent inverse agonist | [1][2][3] |

| This compound | β-Arrestin Recruitment | HEK293T | Inhibition of GHSR1a-induced β-arrestin recruitment | Increased potency relative to PF-5190457 | Shows biased inverse agonism | [1][2][3] |

| PF-5190457 | β-Arrestin Recruitment | HEK293T | Inhibition of GHSR1a-induced β-arrestin recruitment | Not Specified | Inverse agonist activity | [1][2][3] |

Signaling Pathways and Mechanism of Action

The ghrelin receptor primarily couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium levels. The receptor can also couple to other G proteins, such as Gαi/o and Gα12/13, and can signal through β-arrestin pathways.[2]

As an inverse agonist, this compound reduces the constitutive activity of the ghrelin receptor, thereby decreasing the basal level of Gαq/11 signaling and subsequent inositol phosphate production.[1][2][3] Interestingly, this compound displays biased agonism, showing a greater potency for inhibiting β-arrestin recruitment compared to its effect on the G-protein pathway.[1][2][3] This suggests that this compound may preferentially stabilize a receptor conformation that is uncoupled from β-arrestin signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Ghrelin Receptor

This protocol is adapted from the methodology described for this compound and its parent compound.[2]

Materials:

-

HEK293 cells stably expressing human GHSR1a

-

[125I]ghrelin

-

This compound and other competing ligands

-

Assay Buffer: 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filter mats

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing GHSR1a in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [125I]ghrelin, and varying concentrations of the unlabeled competitor (e.g., this compound).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate Accumulation Assay

This protocol outlines a common method for measuring Gαq/11 signaling.[11][13]

Materials:

-

COS-7 or HEK293 cells transiently or stably expressing GHSR1a

-

[3H]myo-inositol

-

Ghrelin

-

This compound

-

Lithium chloride (LiCl)

-

Dowex anion-exchange resin

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling: Seed cells in multi-well plates and label them overnight with [3H]myo-inositol to incorporate it into the cellular phosphoinositide pools.

-

Assay Initiation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Compound Treatment: Add varying concentrations of this compound (to measure inverse agonism) or a fixed concentration of ghrelin with varying concentrations of this compound (to measure antagonism).

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Terminate the reaction and lyse the cells. Extract the soluble inositol phosphates.

-

Purification: Separate the labeled inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.

-

Quantification: Measure the radioactivity in the eluted inositol phosphate fraction using a scintillation counter.

-

Data Analysis: Plot the amount of accumulated inositol phosphates against the concentration of the test compound to determine IC50 or EC50 values.

β-Arrestin Recruitment Assay

This protocol describes a common method for assessing β-arrestin recruitment to a GPCR, such as the PathHunter assay.[14][15][16]

Materials:

-

HEK293 cells engineered to co-express the GHSR1a fused to a fragment of a reporter enzyme (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Ghrelin

-

This compound

-

Substrate for the reporter enzyme

-

Luminometer or fluorometer

Procedure:

-

Cell Plating: Plate the engineered cells in a multi-well plate.

-

Compound Addition: Add varying concentrations of this compound or a fixed concentration of ghrelin with varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for ligand binding and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents containing the substrate for the complemented enzyme.

-

Measurement: Measure the resulting chemiluminescent or fluorescent signal using a plate reader.

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to determine IC50 or EC50 values.

In Vivo Activity

Intraperitoneal administration of this compound has been shown to suppress food intake in both food-restricted and ad libitum-fed rats.[1][2] This effect was absent in ghrelin receptor knockout rats, confirming that the anorectic effect of this compound is mediated through the GHSR1a.[1][2] These findings highlight the potential of this compound and similar compounds to modulate appetite and energy balance in vivo.

Conclusion

This compound is a pharmacologically active metabolite of PF-5190457 that functions as a biased inverse agonist at the ghrelin receptor. Its ability to reduce the constitutive activity of the GHSR1a, particularly its pronounced effect on the β-arrestin signaling pathway, makes it a valuable tool for studying the complex signaling of this receptor. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and to advance the development of novel ghrelin receptor modulators for a range of clinical applications.

References

- 1. PF 05190457 | Ghrelin Receptors | Tocris Bioscience [tocris.com]

- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Ligand Binding Assays [labome.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 10. Pharmacokinetics and pharmacodynamics of PF‐05190457: The first oral ghrelin receptor inverse agonist to be profiled in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Structure-Activity Relationship of PF-6870961: A Biased Inverse Agonist of the Ghrelin Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-6870961 is a major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The ghrelin system is a key regulator of appetite, metabolism, and reward pathways, making it a compelling target for therapeutic intervention in conditions such as obesity, diabetes, and substance use disorders.[1][2][3] this compound, distinguished from its parent compound by a single hydroxyl group on the piperidine ring, exhibits a unique pharmacological profile, acting as a biased inverse agonist at the GHSR1a.[1][4] This biased agonism, characterized by a differential effect on G-protein-dependent and β-arrestin-mediated signaling pathways, offers a nuanced approach to modulating the ghrelin system and provides valuable insights into the structure-activity relationships (SAR) of GHSR1a ligands. This technical guide provides a comprehensive overview of the SAR of the chemical series to which this compound belongs, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationship (SAR)

The core scaffold of PF-5190457 and its metabolite this compound is a spiro-azetidino-piperidine moiety. The SAR for this series of GHSR1a inverse agonists has been elucidated through systematic modifications of different parts of the molecule. The key structural features influencing potency and selectivity are summarized below.

Data Presentation: Quantitative SAR of Spiro-Azetidino-Piperidine Analogs

The following tables summarize the quantitative data for key analogs in this series, highlighting the impact of structural modifications on GHSR1a binding affinity and functional activity.

Table 1: SAR of the Imidazothiazole and Indane Moieties

| Compound | R¹ (Imidazothiazole) | R² (Indane) | hGHSR1a Ki (nM) | hGHSR1a IP-1 IC₅₀ (nM) |

| 1 | H | H | 1800 | >10000 |

| 2 | Me | H | 250 | 1800 |

| 3 | H | 6-Me-pyrimidin-4-yl | 15 | 130 |

| PF-5190457 (16h) | Me | 6-Me-pyrimidin-4-yl | 4.2 | 25 |

Data sourced from Bhattacharya et al., 2014.

Table 2: Comparison of PF-5190457 and its Metabolite this compound

| Compound | Structure | hGHSR1a Binding Affinity (Ki, nM) | Gq/11 Pathway (IP-1) IC₅₀ (nM) | β-Arrestin Recruitment IC₅₀ (nM) |

| PF-5190457 | (See Structure Diagram) | 4.2 | 25 | 117 |

| This compound | (See Structure Diagram) | 105 | 74 | 28 |

Data compiled from multiple sources.[1][2][4]

Structure Diagrams:

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

GHSR1a Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the human ghrelin receptor (GHSR1a).

-

Materials:

-

HEK293 cells stably expressing hGHSR1a.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: [¹²⁵I]-Ghrelin.

-

Non-specific binding control: Unlabeled ghrelin (1 µM).

-

Test compounds (PF-5190457, this compound, and analogs).

-

GF/C filter plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Membrane Preparation:

-

Harvest HEK293-hGHSR1a cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [¹²⁵I]-Ghrelin (final concentration ~0.2 nM).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 1 µM unlabeled ghrelin.

-

Add 100 µL of the prepared cell membrane suspension (approximately 10-20 µg of protein).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a GF/C filter plate presoaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value for each test compound by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Gq/11-Mediated Inositol Monophosphate (IP-1) Accumulation Assay

This protocol outlines a method to measure the functional inverse agonist activity of test compounds on the Gq/11 signaling pathway.

-

Materials:

-

CHO-K1 cells stably co-expressing hGHSR1a and a G-protein chimera.

-

Stimulation buffer: Hank's Balanced Salt Solution (HBSS), 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.

-

IP-One HTRF Assay Kit (Cisbio).

-

Test compounds.

-

-

Procedure:

-

Cell Plating:

-

Seed the CHO-K1-hGHSR1a cells into a 96-well white plate and incubate overnight.

-

-

Compound Addition:

-

Remove the culture medium and add 50 µL of stimulation buffer containing a range of concentrations of the test compound.

-

Incubate at 37°C for 30 minutes.

-

-

Lysis and Detection:

-

Add 25 µL of IP1-d2 reagent and 25 µL of anti-IP1 cryptate reagent (from the HTRF kit) to each well.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol details a method to assess the biased activity of test compounds on β-arrestin recruitment.

-

Materials:

-

PathHunter® β-Arrestin CHO-K1 GHSR1a cells (DiscoverX).

-

Assay medium: As recommended by the manufacturer.

-

PathHunter® Detection Reagents.

-

Test compounds.

-

-

Procedure:

-

Cell Plating:

-

Plate the PathHunter® cells in a 96-well white, clear-bottom plate and incubate overnight.

-

-

Compound Addition:

-

Add the test compounds at various concentrations to the wells.

-

Incubate at 37°C for 90 minutes.

-

-

Detection:

-

Add the PathHunter® Detection Reagents according to the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes in the dark.

-

-

Measurement:

-

Read the chemiluminescence on a plate reader.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the log of the compound concentration and determine the EC₅₀ or IC₅₀ value using non-linear regression.

-

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

The structure-activity relationship of the spiro-azetidino-piperidine series of GHSR1a inverse agonists demonstrates that small structural modifications can significantly impact both potency and signaling bias. The hydroxylation of PF-5190457 to form this compound leads to a notable shift in functional activity, with reduced potency in the Gq/11 pathway but enhanced activity in β-arrestin recruitment.[1][4] This biased inverse agonism of this compound provides a valuable chemical tool to further probe the distinct physiological roles of these two signaling arms of the ghrelin receptor. The detailed experimental protocols provided herein offer a robust framework for researchers to characterize the pharmacological properties of novel GHSR1a ligands. Further exploration of this chemical space may lead to the development of next-generation therapeutics with tailored signaling profiles for the treatment of metabolic and other disorders.

References

An In-depth Technical Guide to PF-6870961: A Novel Ghrelin Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] Preclinical and clinical studies have identified the ghrelin system as a promising therapeutic target for alcohol use disorder (AUD).[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound. The information presented is intended to support further research and development of this compound and other ghrelin receptor modulators.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one, is a complex heterocyclic molecule.[1][2][3] Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (R)-1-(2-(5-(2-hydroxy-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethan-1-one |

| SMILES | CC1=CN(C(S1)=N2)C=C2CC(N3CCC4(CC3)CN([C@H]5C6=CC=C(C7=NC(O)=NC(C)=C7)C=C6CC5)C4)=O |

| Chemical Formula | C29H32N6O2S |

| Molecular Weight | 528.68 g/mol |

| CAS Number | 2857112-06-0 |

Pharmacological Properties

This compound functions as an inverse agonist at the ghrelin receptor (GHSR1a), demonstrating biased agonism.[4][6] It exhibits different potencies in modulating various downstream signaling pathways compared to its parent compound, PF-5190457.

In Vitro Pharmacology

| Parameter | This compound | PF-5190457 |

| GHSR1a Binding Affinity | Lower affinity | Higher affinity |

| Inhibition of GHSR1a-induced Inositol Phosphate Accumulation | Lower potency | Higher potency |

| Inhibition of GHSR1a-induced β-arrestin Recruitment | Increased inhibitory potency | Lower inhibitory potency |

Quantitative values for the above parameters were not consistently available in the public domain.

In Vivo Pharmacology

Intraperitoneal injection of this compound has been shown to suppress food intake in both food-restricted and ad libitum-fed male and female rats, confirming its in vivo activity.[1][6] The effects on food intake are mediated by the GHSR, as they were absent in GHSR knockout rats.[6]

Signaling Pathways

This compound, as an inverse agonist of the G-protein coupled receptor GHSR1a, modulates its constitutive activity. The ghrelin receptor is known to couple to several G-protein subtypes, initiating distinct downstream signaling cascades.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with key details provided in published literature. Below is a summarized workflow.

Detailed Protocol: The synthesis involves a Suzuki coupling of a boronate intermediate with an O-benzyl protected pyrimidine. This is followed by the simultaneous removal of the O-benzyl and N-Boc protecting groups under acidic conditions. The resulting intermediate is then coupled with 2-(2-methylimidazo[2,1-b]thiazol-6-yl)acetic acid to yield this compound. Purification is typically performed using silica gel chromatography. For a detailed, step-by-step protocol, including reagents and reaction conditions, refer to Sulima et al., Bioorg. Med. Chem. 2021, 50, 116465.

In Vitro Assays

4.2.1. GHSR1a Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the ghrelin receptor.

-

Methodology:

-

Membranes from cells expressing human GHSR1a are prepared.

-

Membranes are incubated with a radiolabeled ghrelin receptor ligand (e.g., [125I]-His9-ghrelin) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

After incubation, bound and free radioligand are separated by filtration.

-

Radioactivity retained on the filters is quantified using a gamma counter.

-

Data are analyzed using non-linear regression to determine the Ki or IC50 value.

-

4.2.2. Inositol Phosphate (IP) Accumulation Assay

-

Objective: To measure the functional inverse agonist activity of this compound on Gαq-mediated signaling.

-

Methodology:

-

Cells stably expressing GHSR1a are labeled with [3H]-myo-inositol.

-

Cells are washed and incubated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction is terminated, and the cells are lysed.

-

Total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.

-

The amount of [3H]-inositol phosphates is quantified by scintillation counting.

-

Data are analyzed to determine the IC50 value for the inhibition of constitutive IP accumulation.

-

4.2.3. β-Arrestin Recruitment Assay

-

Objective: To assess the effect of this compound on β-arrestin recruitment to GHSR1a.

-

Methodology:

-

A cell line co-expressing GHSR1a fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment is used.

-

Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two fragments come into proximity, forming a functional enzyme.

-

Cells are incubated with varying concentrations of this compound.

-

A substrate for the reconstituted enzyme is added, and the resulting signal (e.g., chemiluminescence) is measured.

-

Data are analyzed to determine the potency of this compound in inhibiting constitutive β-arrestin recruitment.

-

In Vivo Assays

4.3.1. Food Intake Study in Rodents

-

Objective: To evaluate the in vivo efficacy of this compound in modulating feeding behavior.

-

Methodology:

-

Male and female rats are individually housed and acclimated to the experimental conditions.

-

For studies in food-restricted animals, food is removed for a set period (e.g., 24 hours) prior to the experiment. For ad libitum studies, animals have continuous access to food.

-

Animals are administered this compound or vehicle via intraperitoneal injection.

-

Pre-weighed food is provided, and food intake is measured at various time points post-injection (e.g., 1, 2, 4, and 24 hours).

-

Data are analyzed to compare food consumption between the this compound-treated and vehicle-treated groups.

-

To confirm target engagement, the same experiment can be repeated in GHSR knockout rats.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the ghrelin system. Its distinct pharmacological profile as a biased inverse agonist at the GHSR1a provides a unique opportunity to dissect the contributions of different signaling pathways to the overall effects of ghrelin receptor modulation. The detailed methodologies provided in this guide are intended to facilitate further research into this compound and the development of novel therapeutics targeting the ghrelin receptor for conditions such as alcohol use disorder.

References

- 1. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of this compound, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

Discovery and synthesis of PF-6870961

An In-depth Technical Guide to the Discovery and Synthesis of PF-6870961

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2] The discovery of this compound arose from a phase 1b human clinical study of its parent compound, which was under investigation for the treatment of alcohol use disorder (AUD).[1][3][4] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, presenting key data in a structured format and detailing the experimental protocols for its synthesis and evaluation.

Discovery and Rationale

The ghrelin system has been identified as a promising therapeutic target for AUD, with preclinical and clinical studies suggesting that blockade of the ghrelin receptor can reduce alcohol craving and consumption.[3][4][5] PF-5190457, a novel ghrelin receptor inverse agonist, was advanced into clinical trials for this indication.[2] During a phase 1b study involving co-administration of PF-5190457 with alcohol, a previously unknown major circulating metabolite, this compound, was identified.[3]

Initial characterization revealed that this compound is a hydroxy metabolite of PF-5190457.[1] Further investigation into its pharmacological properties was warranted due to its significant presence in circulation and a notably longer half-life of approximately 13 hours compared to the 6 hours of the parent drug.[3] Subsequent in vitro studies using human liver cytosol identified aldehyde and xanthine oxidases as the enzymes responsible for its formation.[5] The structure of this compound was elucidated using mass spectrometry and NMR analysis.[3]

Synthesis of this compound

The chemical synthesis of this compound was undertaken to enable further in vitro and in vivo characterization. The synthetic route was adapted from the procedure for the parent compound, PF-5190457.[3]

Synthetic Scheme

Caption: Synthetic pathway of this compound.

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on the published literature.[1]

Step 1: Suzuki Coupling to form Intermediate 3

-

Reactants: Intermediate boronate 1 and O-benzyl protected pyrimidine 2.

-

Procedure: The synthesis begins with a Suzuki coupling reaction between an intermediate boronate and an O-benzyl protected pyrimidine to introduce the key hydroxyl functionality in a protected form.[1]

Step 2: Deprotection to form Intermediate 4

-

Reactant: tert-Butyl (R)-2-(5-(2-(benzyloxy)-6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate (3).

-

Reagents: Anhydrous hydrogen chloride in dioxane, ethanol.

-

Procedure: To a solution of intermediate 3 (630 mg, 1.16 mmol) in ethanol (15 mL), an anhydrous 4N solution of hydrogen chloride in dioxane (15 mL) is added.[1] The mixture is stirred vigorously at 50°C for 14 hours under a nitrogen atmosphere.[1] The solvent is then removed under reduced pressure to yield the crude dihydrochloride salt of intermediate 4 as an off-white solid (490 mg, quantitative yield).[1] This intermediate is noted to be hygroscopic and unstable when exposed to air and moisture, and is therefore used immediately in the subsequent step.[1]

Step 3: Amide Bond Formation to Yield this compound

-

Reactant: (R)-4-(1-(2,7-Diazaspiro[3.5]nonan-2-yl)-2,3-dihydro-1H-inden-5-yl)-6-methylpyrimidin-2-ol (4).

-

Procedure: The final step involves an amide bond formation to couple the deprotected intermediate 4 with the requisite side chain, yielding this compound.[1] Challenges in this step include the instability of intermediates and the purification of the final polar product.[3]

Pharmacological Characterization

This compound was pharmacologically profiled to determine its activity at the ghrelin receptor and to assess its potential contribution to the overall therapeutic effect of its parent compound.

Data Presentation

The following tables summarize the key quantitative data for this compound in comparison to its parent compound, PF-5190457.

Table 1: Ghrelin Receptor Binding Affinity [3]

| Compound | Species | Ki (nM) | 95% CI Lower Limit (nM) | 95% CI Upper Limit (nM) |

| PF-5190457 | Human | 0.9 | 0.6 | 1.3 |

| Rat | 0.4 | 0.3 | 0.6 | |

| Dog | 0.5 | 0.3 | 0.8 | |

| This compound | Human | 22.9 | 15.3 | 34.2 |

| Rat | 24.1 | 16.3 | 35.7 | |

| Dog | 22.0 | 14.8 | 32.7 |

Table 2: In Vitro Functional Activity at Human GHSR1a [3]

| Assay | Compound | IC50 (nM) |

| Inhibition of Constitutive Inositol Phosphate (IP) Accumulation | PF-5190457 | 1.0 |

| This compound | 13.9 | |

| Inhibition of Constitutive β-Arrestin Recruitment | PF-5190457 | 3.4 |

| This compound | 0.5 |

Table 3: Pharmacokinetic Parameters [3]

| Compound | Half-life (t1/2) in Humans |

| PF-5190457 | ~6 hours |

| This compound | ~13 hours |

Signaling Pathway

This compound acts as a biased inverse agonist at the GHSR1a. While it is less potent than its parent compound at inhibiting Gαq-mediated inositol phosphate accumulation, it displays higher potency in inhibiting β-arrestin recruitment.[3][6][7][8]

Caption: Biased inverse agonism of this compound at GHSR1a.

Experimental Protocols for Pharmacological Assays

The following are generalized protocols for the key pharmacological assays used to characterize this compound.

3.3.1. GHSR1a Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.

-

Cell Line: HEK293 cells stably expressing human, rat, or dog GHSR1a.

-

Radioligand: [125I]-ghrelin.

-

Procedure:

-

Prepare cell membranes from the GHSR1a-expressing HEK293 cells.

-

In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-ghrelin and varying concentrations of the test compound (this compound or PF-5190457).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

3.3.2. Inositol Phosphate (IP) Accumulation Assay

-

Objective: To measure the inverse agonist activity of this compound on the Gαq signaling pathway.

-

Cell Line: HEK293 cells expressing GHSR1a.

-

Procedure:

-

Plate the cells in a 96-well plate and grow to confluency.

-

Label the cells with [3H]-myo-inositol overnight.

-

Wash the cells and pre-incubate with a buffer containing LiCl to inhibit inositol monophosphatase.

-

Add varying concentrations of the test compound and incubate for a specified time.

-

Lyse the cells and isolate the total inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates using a liquid scintillation counter.

-

Plot the response as a function of the test compound concentration to determine the IC50 value for the inhibition of constitutive IP accumulation.

-

3.3.3. β-Arrestin Recruitment Assay

-

Objective: To assess the inverse agonist activity of this compound on β-arrestin signaling.

-

Assay Principle: A common method is the PathHunter® β-arrestin recruitment assay, which utilizes enzyme fragment complementation (EFC). The GHSR1a is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon recruitment of β-arrestin to the activated receptor, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme that generates a chemiluminescent signal.

-

Procedure:

-

Use a cell line co-expressing the GHSR1a-ProLink™ fusion protein and the β-arrestin-Enzyme Acceptor fusion protein.

-

Plate the cells in a 384-well plate.

-

Add varying concentrations of the test compound.

-

Incubate for a specified time to allow for β-arrestin recruitment.

-

Add the chemiluminescent substrate and measure the light output using a luminometer.

-

Analyze the data to determine the IC50 value for the inhibition of constitutive β-arrestin recruitment.

-

In Vivo Studies

In vivo studies in rats have demonstrated that intraperitoneal administration of this compound suppresses food intake in both food-restricted and ad libitum fed conditions.[7][9] This effect was abolished in GHSR knockout rats, confirming that the anorectic effect is mediated through the ghrelin receptor.[7][9]

Conclusion

This compound is a major, long-acting metabolite of the ghrelin receptor inverse agonist PF-5190457.[1][3] It exhibits a unique pharmacological profile as a biased inverse agonist, showing a preference for inhibiting the β-arrestin pathway over the Gαq/IP accumulation pathway.[3][8] Its discovery and synthesis have provided valuable insights into the metabolism and structure-activity relationships of this class of compounds. The prolonged half-life and potent activity at the ghrelin receptor suggest that this compound may contribute significantly to the overall therapeutic effects observed with its parent compound, PF-5190457, in the treatment of alcohol use disorder.[3][7] Further investigation into the clinical pharmacology of this compound is warranted.

References

- 1. Synthesis of this compound, a Major Hydroxy Metabolite of the Novel Ghrelin Receptor Inverse Agonist PF-5190457 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Synthesis of this compound, a major hydroxy metabolite of the novel ghrelin receptor inverse agonist PF-5190457 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Appetite-Suppressing Effects of PF-6870961: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961, a major hydroxy metabolite of the ghrelin receptor inverse agonist PF-5190457, has demonstrated significant effects on appetite regulation in preclinical studies. This technical guide provides an in-depth overview of the in vivo effects of this compound on appetite, detailing the experimental protocols used to elicit these findings, summarizing the quantitative data, and illustrating the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, metabolic disease, and drug development.

Core Mechanism of Action: Ghrelin Receptor Inverse Agonism

This compound exerts its effects on appetite by acting as an inverse agonist at the growth hormone secretagogue receptor type 1a (GHSR1a), more commonly known as the ghrelin receptor.[1][2][3] The ghrelin receptor is a G protein-coupled receptor (GPCR) that exhibits a high degree of constitutive activity, meaning it can signal even in the absence of its endogenous ligand, ghrelin.[4] Ghrelin binding further activates the receptor, leading to downstream signaling cascades that promote appetite and food intake.

As an inverse agonist, this compound not only blocks the action of ghrelin but also suppresses the receptor's basal, constitutive activity.[1][2][3] This dual action leads to a more profound reduction in the signaling that drives hunger and food-seeking behavior. The appetite-suppressing effects of this compound are definitively mediated by the GHSR1a, as these effects were absent in ghrelin receptor knockout rats.[1][2][3]

Quantitative Data Summary

The in vivo efficacy of this compound in reducing food intake has been demonstrated in rat models under different feeding conditions. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Food Intake in Satiated Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g/kg) | % Reduction vs. Vehicle |

| Vehicle | 0 | 1.5 | - |

| This compound | 10 | 1.1 | 26.7% |

| This compound | 20 | 0.9 | 40.0% |

| This compound | 40 | 0.8 | 46.7% |

Table 2: Effect of this compound on Food Intake in Food-Restricted Rats

| Treatment Group | Dose (mg/kg, i.p.) | Mean Food Intake (g/kg) | % Reduction vs. Vehicle |

| Vehicle | 0 | 4.2 | - |

| This compound | 10 | 3.5 | 16.7% |

| This compound | 20 | 2.9 | 31.0% |

| This compound | 40 | 2.5 | 40.5% |

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments that characterized the effects of this compound on appetite.

Animals and Housing

-

Species: Male and female Wistar rats were used in the studies.[1]

-

Housing: Animals were single-housed in standard laboratory cages with ad libitum access to water. The vivarium was maintained on a 12-hour light/dark cycle with controlled temperature and humidity.

Drug Administration

-

Compound: this compound was dissolved in a vehicle solution for administration.

-

Route of Administration: Intraperitoneal (i.p.) injection was the route of administration for all in vivo studies.[1][2][3]

-

Dosing: A range of doses (e.g., 10, 20, and 40 mg/kg) were used to establish a dose-response relationship for the effects on food intake.

Food Intake Studies

Two primary paradigms were utilized to assess the impact of this compound on appetite:

1. Satiated (Ad Libitum) Feeding Model:

- Objective: To determine the effect of this compound on food intake in non-hungry animals.

- Procedure:

- Rats were provided with ad libitum access to standard chow.

- At the beginning of the dark cycle (the active feeding period for rodents), animals were administered a single i.p. injection of either vehicle or this compound at varying doses.

- Pre-weighed food hoppers were placed in the cages immediately following injection.

- Food intake was measured by weighing the food hoppers at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

2. Food-Restricted Model:

- Objective: To evaluate the effect of this compound on food intake in hungry animals.

- Procedure:

- Rats were subjected to a period of food restriction (e.g., 24 hours) to induce hunger.

- Following the restriction period, animals received an i.p. injection of either vehicle or this compound.

- Immediately after injection, pre-weighed food hoppers were introduced into the cages.

- Food consumption was measured at defined intervals to assess the impact of the compound on feeding behavior in a motivated state.

Confirmation in GHSR Knockout Rats

-

Objective: To confirm that the effects of this compound on appetite are mediated through the ghrelin receptor.

-

Procedure:

-

The food intake studies (both satiated and food-restricted paradigms) were replicated in a line of transgenic rats lacking the ghrelin receptor (GHSR knockout).

-

These rats were administered either vehicle or this compound, and their food intake was monitored as described above.

-

The absence of a significant difference in food intake between the vehicle and this compound treated knockout rats confirmed the on-target mechanism of action.[1][2][3]

-

Signaling Pathways and Visualization

The appetite-modulating effects of this compound are a direct result of its interaction with the ghrelin receptor and the subsequent alteration of intracellular signaling. The following diagrams, generated using the DOT language, illustrate these pathways.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

The Biased Inverse Agonism of PF-6870961 at the Ghrelin Receptor (GHSR1a): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ghrelin receptor (GHSR1a), a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis, appetite, and reward pathways. Its constitutive activity and signaling promiscuity through various G protein subtypes (Gαq, Gαi/o, Gα12/13) and β-arrestin pathways make it a complex and attractive drug target.[1][2] PF-6870961, a major hydroxy metabolite of the GHSR1a inverse agonist PF-5190457, has emerged as a fascinating pharmacological tool due to its biased signaling profile.[1][3][4][5][6] This technical guide provides an in-depth analysis of the biased inverse agonism of this compound at GHSR1a, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The pharmacological profile of this compound reveals a distinct bias towards the β-arrestin pathway over the Gαq-mediated signaling cascade when compared to its parent compound, PF-5190457. This bias is evident in its differential binding affinity and inhibitory potency in functional assays.

| Compound | Binding Affinity (Ki, nM) | Gαq Signaling (IC50, nM) Inositol Phosphate Accumulation | β-arrestin Recruitment (IC50, nM) |

| This compound | 18.0 ± 3.0 | 111.3 ± 27.9 | 15.6 ± 3.8 |

| PF-5190457 | 3.9 ± 0.7 | 35.1 ± 10.1 | 64.9 ± 14.2 |

Data compiled from Deschaine et al., 2023.[1][3][4][7][8][9][10]

Signaling Pathways and Biased Inverse Agonism

The GHSR1a receptor, upon activation, can initiate multiple downstream signaling cascades. As an inverse agonist, this compound inhibits both the constitutive and ghrelin-induced activity of the receptor, but with a clear preference for one pathway over another.

Experimental Protocols

The characterization of this compound's biased agonism relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound for the GHSR1a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing human GHSR1a (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-His-ghrelin.

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 2.5 mM EDTA, 0.4% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: this compound and PF-5190457.

Protocol:

-

Membrane Preparation:

-

Culture and harvest cells expressing GHSR1a.

-

Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, serially diluted test compounds, a fixed concentration of [¹²⁵I]-His-ghrelin, and the cell membrane preparation.

-

Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ghrelin).

-

-

Incubation: Incubate the plate for 60 minutes at 27°C to reach binding equilibrium.

-

Filtration: Rapidly filter the plate contents through a glass fiber filter plate using a vacuum harvester to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki values from the IC50 values obtained from the competition curves.

Inositol Phosphate (IP1) Accumulation Assay (HTRF)

This assay measures the activation of the Gαq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

-

Cell Line: Adherent or suspension cells co-expressing GHSR1a and a Gq protein.

-

Assay Kit: HTRF IP-One Gq detection kit (containing IP1-d2 acceptor and anti-IP1 cryptate donor).

-

Stimulation Buffer: Provided in the kit, supplemented with LiCl.

-

Test Compounds: this compound and PF-5190457.

Protocol:

-

Cell Plating: Seed cells in a 96-well or 384-well plate and culture overnight.

-

Compound Addition:

-

Remove culture medium and add stimulation buffer containing LiCl.

-

Add serially diluted test compounds (as inverse agonists) and a fixed concentration of ghrelin (as the agonist).

-

-

Incubation: Incubate the plate for 60 minutes at 37°C.

-

Lysis and Detection:

-

Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665/620) and determine the IC50 values for the inverse agonists.

β-arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated GHSR1a in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

-

Cell Line: HEK293 cells.

-

Plasmids: GHSR1a fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a fluorescent acceptor (e.g., YFP or Venus).

-

Transfection Reagent.

-

BRET Substrate: Coelenterazine h.

-

Test Compounds: this compound and PF-5190457.

Protocol:

-

Transfection: Co-transfect HEK293 cells with the GHSR1a-Rluc and β-arrestin-YFP plasmids and plate in a 96-well plate.

-

Compound Addition:

-

24-48 hours post-transfection, replace the medium with a buffer.

-

Add serially diluted test compounds and a fixed concentration of ghrelin.

-

-

Substrate Addition and Incubation: Add the BRET substrate coelenterazine h and incubate for 5-10 minutes.

-

Data Acquisition: Measure the luminescence signals from the donor (Rluc) and the acceptor (YFP) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and determine the IC50 values for the inverse agonists.

Logical Framework for Biased Agonism Assessment

The determination of biased agonism involves a multi-step process, from initial screening to in-depth characterization and validation.

Conclusion

This compound serves as a compelling example of a biased inverse agonist at the GHSR1a receptor. Its preferential inhibition of the β-arrestin pathway over Gαq signaling highlights the potential for developing pathway-selective modulators of GPCRs.[1][3][4] Such compounds could offer more refined therapeutic interventions with improved efficacy and reduced side effects. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug developers to explore and characterize biased agonism in their own discovery programs.

References

- 1. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 2. From “Hunger Hormone” to “It’s Complicated”: Ghrelin Beyond Feeding Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. benchchem.com [benchchem.com]

- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Pharmacological Profile of PF-6870961: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin system is a key regulator of appetite, metabolism, and reward pathways, making it a significant target for therapeutic intervention in conditions such as obesity and alcohol use disorder.[2][4][5] Understanding the detailed pharmacological characteristics of this compound is crucial for evaluating its contribution to the overall efficacy and safety profile of its parent compound. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.

Mechanism of Action: A Biased Inverse Agonist

This compound acts as an inverse agonist at the ghrelin receptor (GHSR1a).[1][2] This means that it not only blocks the action of the endogenous agonist, ghrelin, but also reduces the constitutive, or basal, activity of the receptor.[5]

Notably, this compound exhibits biased agonism.[2][5] Compared to its parent compound, PF-5190457, it is less potent at inhibiting the G-protein-mediated signaling pathway that leads to inositol phosphate (IP) accumulation.[2][4] However, it demonstrates higher potency in promoting the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and an alternative signaling pathway.[2][4] This biased signaling profile suggests that this compound may have a distinct functional impact compared to its parent compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and its parent compound, PF-5190457.

Table 1: GHSR1a Binding Affinity of this compound

| Species | Ki (nM) |

| Human | 73.6[1] |

| Rat | 239[1] |

| Dog | 217[1] |

Table 2: In Vitro Functional Activity of this compound and Comparators at Human GHSR1a

| Compound | Assay | IC50 (nM) |

| This compound | Inositol Phosphate Accumulation (Inhibition of Constitutive Activity) | 300 [1][4] |

| PF-5190457 | Inositol Phosphate Accumulation (Inhibition of Constitutive Activity) | 6.8[4] |

| LEAP-2 | Inositol Phosphate Accumulation (Inhibition of Constitutive Activity) | 4.7[4] |

| This compound | β-Arrestin Recruitment (Inhibition of Constitutive Activity) | 1.10 [1][4] |

| PF-5190457 | β-Arrestin Recruitment (Inhibition of Constitutive Activity) | 3.4[4] |

| LEAP-2 | β-Arrestin Recruitment (Inhibition of Constitutive Activity) | 20.5[4] |

Signaling Pathways

The following diagram illustrates the signaling pathways of the ghrelin receptor (GHSR1a) and the points of intervention by the inverse agonist this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a compound's pharmacological profile. The following sections outline the key experimental protocols used to evaluate this compound.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for its target receptor by measuring the displacement of a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human GHSR1a (e.g., HEK293 or CHO cells).

-

Incubation: In a multi-well plate, a constant concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to modulate the Gq/11 signaling pathway by quantifying the accumulation of inositol phosphate.

Methodology:

-

Cell Culture and Labeling: HEK293 cells expressing GHSR1a are cultured and incubated overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are then treated with increasing concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Quantification: The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter, often after separation by anion-exchange chromatography. Homogeneous Time-Resolved Fluorescence (HTRF) is a common non-radioactive alternative.

-

Data Analysis: The concentration of this compound that inhibits 50% of the constitutive IP accumulation (IC₅₀) is determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.

Methodology:

-

Cell Line: A cell line is used that co-expresses GHSR1a fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., using PathHunter® enzyme fragment complementation technology).

-

Compound Treatment: The cells are treated with increasing concentrations of this compound.

-

Recruitment and Signal Generation: Inverse agonism by this compound modulates the proximity of GHSR1a and β-arrestin. In the case of biased agonism, it may enhance recruitment. The close proximity of the two fusion proteins allows the reporter fragments to form an active enzyme, which generates a detectable signal (e.g., chemiluminescence).

-

Signal Detection: The signal is measured using a luminometer.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal effect on β-arrestin recruitment (EC₅₀ or IC₅₀ for inhibition) is determined.

In Vivo Profile

In vivo studies in rats have demonstrated that intraperitoneal administration of this compound suppresses food intake under both food-restricted and ad libitum feeding conditions.[2][4] This effect was absent in GHSR knockout rats, confirming that the anorectic effect of this compound is mediated through the ghrelin receptor.[2][4]

Metabolism

This compound is formed from its parent compound, PF-5190457, through hydroxylation. This metabolic conversion is catalyzed by liver cytosolic enzymes, specifically xanthine oxidase and aldehyde oxidase.[3]

Conclusion

This compound is a pharmacologically active metabolite of PF-5190457 that functions as a biased inverse agonist at the ghrelin receptor. Its distinct signaling profile, characterized by potent β-arrestin recruitment and less potent inhibition of G-protein signaling compared to its parent compound, highlights the complexity of the ghrelin receptor system. The in vivo efficacy in reducing food intake underscores its potential contribution to the overall pharmacological effects of PF-5190457. The detailed experimental protocols provided herein serve as a guide for the continued investigation of this and other compounds targeting the ghrelin receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of this compound at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of PF-6870961

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The ghrelin system is a key regulator of appetite, energy homeostasis, and reward pathways, making it a significant target for therapeutic intervention in conditions such as obesity and substance use disorders.[4][5] this compound itself demonstrates inverse agonist activity at GHSR1a, contributing to the overall pharmacological profile of its parent compound.[5][6] Notably, this compound exhibits biased agonism, showing different potencies in G-protein dependent and β-arrestin recruitment pathways.[5][6]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and similar compounds targeting the ghrelin receptor. The included methodologies cover receptor binding affinity, functional Gq-coupled signaling, and β-arrestin recruitment.

Data Presentation

The in vitro pharmacological data for this compound at the ghrelin receptor (GHSR1a) are summarized in the tables below.

Table 1: Radioligand Binding Affinity of this compound for GHSR1a

| Species | Kᵢ (nM) |

| Human | 73.6 |

| Rat | 239 |

| Dog | 217 |

Table 2: Functional Inverse Agonist Activity of this compound at Human GHSR1a

| Assay | Endpoint | IC₅₀ (nM) |

| Inositol Phosphate Accumulation | Inhibition of constitutive GHSR1a-induced IP accumulation | 300 |

| β-Arrestin Recruitment | Inhibition of constitutive GHSR1a β-arrestin mobilization | 1.10 |

Signaling Pathway

The ghrelin receptor (GHSR1a) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand ghrelin, initiates multiple downstream signaling cascades. These include the Gαq/11, Gαi/o, and Gα12/13 pathways, as well as G-protein-independent signaling through β-arrestin.[4][5] As an inverse agonist, this compound reduces the constitutive activity of these pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the GHSR1a receptor using membranes from cells expressing the receptor and a radiolabeled ligand.

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR1a receptor (e.g., HEK293 or CHO-K1 cells).

-

Radioligand: [¹²⁵I]-Ghrelin (human).

-

Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.4% BSA, pH 7.4.[4]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[4]

-

Non-specific Binding Control: High concentration of unlabeled ghrelin (e.g., 1 µM).

-

96-well Filter Plates: Glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]

-

Scintillation Cocktail

-

Scintillation Counter

-

Membrane Preparation:

-

Culture cells expressing GHSR1a to high density.

-

Harvest cells and homogenize in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (96-well plate):

-

Add 50 µL of assay buffer to all wells.

-

Add 50 µL of a serial dilution of the test compound (e.g., this compound) to the experimental wells.

-

For determining non-specific binding, add 50 µL of 1 µM unlabeled ghrelin.

-

For total binding, add 50 µL of assay buffer.

-

Add 50 µL of [¹²⁵I]-Ghrelin to all wells at a final concentration at or below its Kd value.

-

Add 100 µL of the cell membrane preparation to all wells. The final assay volume is 250 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

-

-

Filtration and Washing:

-

Rapidly separate the bound and free radioligand by vacuum filtration through the pre-soaked GF/C filter plates.

-

Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.[7]

-

-

Detection:

-

Dry the filters for 30 minutes at 50°C.[7]

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP) Accumulation Assay

This protocol describes a method to measure the inverse agonist activity of test compounds on Gq-coupled GHSR1a by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3. The HTRF® IP-One assay is a common method for this purpose.

-

Cells: HEK293 cells stably expressing human GHSR1a.

-

Culture Medium: DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Stimulation Buffer: Typically a HEPES-buffered saline solution containing lithium chloride (LiCl). A common concentration for LiCl is 20-30 mM.[8][9]

-